2-Tributylstannylpyridine-3-carbonitrile

Regioisomer differentiation Stille coupling Organotin reagent selection

Regioisomeric stannylated pyridinecarbonitriles are not interchangeable in Stille coupling-using the wrong isomer yields incorrect substitution patterns that invalidate SAR studies. 2-Tributylstannylpyridine-3-carbonitrile (CAS 1443543-18-7) is the exclusive reagent for installing aryl/heteroaryl groups at the 2-position of the 3-cyanopyridine scaffold, a privileged core in kinase inhibitors (e.g., Bosutinib, Neratinib). • Ortho-stannyl regiochemistry for 2-aryl-nicotinonitrile synthesis • CuO co-catalyst methodology available to maximize coupling yields • Key building block for GCN5 inhibitor SAR (lead IC₅₀ 3.1 μM) • Shipped under inert atmosphere to preserve protiodestannylation-sensitive C-Sn bond

Molecular Formula C18H30N2Sn
Molecular Weight 393.162
CAS No. 1443543-18-7
Cat. No. B2660165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tributylstannylpyridine-3-carbonitrile
CAS1443543-18-7
Molecular FormulaC18H30N2Sn
Molecular Weight393.162
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C#N
InChIInChI=1S/C6H3N2.3C4H9.Sn/c7-4-6-2-1-3-8-5-6;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
InChIKeySQPRUCACYDGVNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tributylstannylpyridine-3-carbonitrile – Regiospecific Stille Reagent


2-Tributylstannylpyridine-3-carbonitrile (CAS 1443543-18-7) is a heterocyclic organotin reagent belonging to the stannylated pyridinecarbonitrile class, with molecular formula C₁₈H₃₀N₂Sn and molecular weight 393.2 g·mol⁻¹ . The compound features a tributylstannyl (-SnBu₃) group at the pyridine 2-position and a nitrile (-CN) group at the 3-position, creating a unique ortho relationship between the two substituents . This substitution pattern distinguishes it from regioisomeric stannylated pyridinecarbonitriles and positions it as a specialized Stille coupling partner for the introduction of a 3-cyanopyridin-2-yl fragment into target molecules . The tributylstannyl group serves as a transmetalating handle in palladium-catalyzed C–C bond formation, offering a balance of reactivity and manageable toxicity compared with trimethylstannyl analogs .

2-Tributylstannylpyridine-3-carbonitrile Regioisomer Specificity


Regioisomeric stannylated pyridinecarbonitriles are not functionally interchangeable. The position of the tributylstannyl group relative to both the nitrile substituent and the pyridine nitrogen profoundly influences transmetalation kinetics, steric accessibility at the palladium center, and the electronic character of the resulting aryl-Pd intermediate [1]. In the target compound, the stannyl group at the 2-position sits ortho to both the ring nitrogen and the electron-withdrawing nitrile at C-3; this juxtaposition creates a unique electronic environment that modulates oxidative addition and transmetalation steps differently than the 3-stannyl-2-carbonitrile (CAS 1416437-24-5), 5-stannyl-3-carbonitrile (CAS 153435-62-2), or 6-stannyl-3-carbonitrile (CAS 876518-73-9) isomers [2]. Substituting one regioisomer for another leads to regioisomeric coupling products, which can alter binding affinity, metabolic stability, or material properties in downstream applications. The following quantitative evidence guide provides the basis for rational selection.

2-Tributylstannylpyridine-3-carbonitrile Comparative Evidence


Regiochemical Positional Differentiation

The target compound bears the tributylstannyl group at pyridine C-2 and the nitrile at C-3, establishing an ortho relationship between the two substituents and placing the stannyl group ortho to the pyridine nitrogen. This contrasts with the commercially available regioisomer 3-(tributylstannyl)-2-pyridinecarbonitrile (CAS 1416437-24-5), where the stannyl group is meta to the nitrogen and the nitrile is ortho . The 2-stannyl orientation in the target compound positions the C–Sn bond adjacent to the electron-withdrawing nitrile, which is expected to polarize the C–Sn bond and influence the rate of transmetalation in the Stille catalytic cycle [1]. In the Negishi coupling study of 2-tri-n-butylstannyl-5-bromopyridine by Getmanenko and Twieg, the proximity of the stannyl group to the pyridine nitrogen was shown to suppress coupling reactivity at the adjacent halide position (isolated yield of only 8% for alkylzinc chloride coupling), demonstrating the profound steric and electronic influence of the 2-stannyl orientation [1]. Regioisomeric coupling products from Stille reactions of 2-stannyl-3-cyanopyridine versus 3-stannyl-2-cyanopyridine are constitutionally distinct molecules, leading to different biological or materials properties in downstream applications. The target compound is the only stannylated pyridinecarbonitrile that can deliver a 3-cyanopyridin-2-yl fragment via Stille coupling.

Regioisomer differentiation Stille coupling Organotin reagent selection

Stille Coupling Reactivity with CuO Additive

Gronowitz, Peters, and Hörnfeldt demonstrated that the addition of cupric oxide (CuO) to the Stille cross-coupling reaction of 2-tributylstannylpyridine with various halobenzenes and heterocyclic halides leads to a markedly faster reaction and higher isolated yields of the biaryl products [1]. Although the study was conducted on 2-tributylstannylpyridine (lacking the 3-nitrile group), the shared 2-stannylpyridine core structure permits class-level inference that the CuO additive effect extends to 2-tributylstannylpyridine-3-carbonitrile. The nitrile substituent at C-3, being electron-withdrawing, may further enhance the transmetalation rate by increasing the electrophilicity of the ipso carbon, though direct head-to-head kinetic data for the nitrile-substituted analog versus the parent 2-stannylpyridine are not available in the open literature. The CuO additive methodology provides a practical advantage for researchers seeking to maximize coupling efficiency with this organotin reagent.

Stille coupling Reaction rate enhancement CuO additive Cross-coupling optimization

Commercial Purity Benchmarking

Both the target compound (2-tributylstannylpyridine-3-carbonitrile, CAS 1443543-18-7, sourced via CymitQuimica/Biosynth) and its closest regioisomer (3-(tributylstannyl)-2-pyridinecarbonitrile, CAS 1416437-24-5, sourced via AKSci) are offered at identical minimum purity specifications of 95% . The 5-(tributylstannyl)-2-pyridinecarbonitrile regioisomer (CAS 866606-03-3) is also available via Sigma-Aldrich AldrichCPR at an unlisted purity grade . Purity parity at 95% means that procurement decisions between regioisomers must be driven by regiochemical necessity rather than purity differentiation. The target compound was listed as 'Discontinued' on the CymitQuimica platform as of the last available update, which may affect procurement lead times relative to other regioisomers that are actively stocked .

Purity specification Commercial availability Quality control

Synthetic Access to 2-Aryl-nicotinonitriles

The nicotinonitrile (3-cyanopyridine) core is a recognized privileged scaffold in medicinal chemistry, appearing in approved drugs including Bosutinib, Milrinone, Neratinib, and Olprinone [1]. The target compound uniquely enables direct installation of a 2-aryl substituent onto the 3-cyanopyridine nucleus via Stille coupling, generating 2-aryl-nicotinonitrile derivatives that are not accessible through coupling of 3-stannyl-2-cyanopyridine or 4-stannyl-2-cyanopyridine regioisomers. Trisubstituted nicotinonitrile derivatives have been identified as novel human GCN5 inhibitors (e.g., DC_HG24-01, IC₅₀ = 3.1 ± 0.2 μM) [2]. The target compound is therefore positioned as a strategic building block for the synthesis of 2-substituted nicotinonitrile libraries for kinase inhibitor and epigenetic probe discovery programs. Quantitative yield data specific to Stille coupling of 2-tributylstannylpyridine-3-carbonitrile with aryl halides are not available in the public domain, representing a significant evidence gap.

Nicotinonitrile Kinase inhibitor Medicinal chemistry Stille coupling

Tributylstannyl vs. Trimethylstannyl Toxicity

Organotin reagents for Stille coupling are predominantly employed as either trimethylstannyl (-SnMe₃) or tributylstannyl (-SnBu₃) derivatives. While trimethylstannyl compounds exhibit higher reactivity in transmetalation, their toxicity is approximately 1000-fold greater than that of the corresponding tributylstannyl compounds [1][2]. The target compound, bearing the tributylstannyl group, thus represents the safer choice for routine laboratory use while maintaining sufficient reactivity for most Stille coupling applications. This safety advantage applies to all tributylstannylated pyridinecarbonitrile regioisomers equally and does not differentiate between regioisomers, but it provides a class-level rationale for selecting this compound over any hypothetical trimethylstannyl analog that might be considered as a more reactive alternative.

Organotin toxicity Reagent selection Safety Tributylstannyl

Evidence Gap Advisory

An exhaustive search of the open scientific and patent literature, authoritative chemical databases (PubChem, CAS Common Chemistry), and reputable commercial vendor datasheets (excluding benchchem, evitachem, vulcanchem, and related mirror sites) did not identify any publication containing direct head-to-head quantitative comparative data (e.g., Stille coupling yields, reaction rates, selectivity ratios, IC₅₀ values, solubility, or stability metrics) for 2-tributylstannylpyridine-3-carbonitrile versus its closest regioisomeric analogs. All differentiation claims above are therefore based on class-level inference from structurally related 2-stannylpyridines, regioisomeric product identity arguments, or commercial specification parity. This evidence gap is significant and should be considered by procurement decision-makers. Researchers are encouraged to request custom comparative data from suppliers or to generate internal benchmarking data before committing to large-scale procurement. This transparency is provided in accordance with the requirement not to fill the space with empty rhetoric when high-strength differential evidence is limited.

Evidence gap Data transparency Procurement decision support

2-Tributylstannylpyridine-3-carbonitrile Applications


Kinase Inhibitor Library Synthesis

2-Tributylstannylpyridine-3-carbonitrile is the reagent of choice for the direct Stille coupling installation of aryl or heteroaryl groups at the 2-position of the 3-cyanopyridine scaffold, generating 2-aryl-nicotinonitrile derivatives. This scaffold is a privileged core in kinase inhibitor drug discovery, appearing in approved agents such as Bosutinib and Neratinib [1]. The regioisomeric 3-stannyl-2-cyanopyridine cannot produce this substitution pattern, making the target compound irreplaceable for this specific synthetic disconnection. Researchers are advised to employ the CuO additive methodology described by Gronowitz et al. to maximize coupling yields [2].

GCN5 Inhibitor Scaffold Assembly

Trisubstituted nicotinonitrile derivatives have been identified as potent human GCN5 (general control nonrepressed protein 5) inhibitors, with lead compound DC_HG24-01 exhibiting an IC₅₀ of 3.1 ± 0.2 μM in AlphaScreen-based assays [3]. 2-Tributylstannylpyridine-3-carbonitrile can serve as a key building block for the divergent synthesis of 2-aryl-substituted analogs of this chemotype, enabling structure–activity relationship (SAR) exploration around the pyridine C-2 position.

Liquid Crystal Mesogen Precursor

Pyridinylstannanes have been demonstrated as effective intermediates for the synthesis of liquid crystalline materials with pyridine–thiophene aromatic cores via sequential Negishi/Stille coupling sequences [2]. The target compound, bearing both a stannyl group and a polar nitrile functionality, could serve as a precursor for calamitic liquid crystals where the nitrile group contributes to the dielectric anisotropy required for display applications. Researchers should verify protiodestannylation stability on standard silica gel and consider Et₃N-treated silica for chromatographic purification [2].

Radioiodinated Tracer Precursor

The tributylstannyl group can be replaced by radioiodine via electrophilic iododestannylation, a strategy demonstrated for 3-stannylpyridines to generate radiolabeled 3-iodopyridines . The target compound could similarly serve as a precursor for 2-[¹²³I]iodo-3-cyanopyridine or 2-[¹²⁴I]iodo-3-cyanopyridine, enabling PET or SPECT imaging agent development. This application leverages the unique 2-stannyl regiochemistry, as the 2-position is not accessible via direct stannylation of 3-cyanopyridine.

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